molecular formula C9H17NO B13300477 8-Ethylazocan-2-one

8-Ethylazocan-2-one

Cat. No.: B13300477
M. Wt: 155.24 g/mol
InChI Key: YBXVEWJKNCSYRW-UHFFFAOYSA-N
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Description

8-Ethylazocan-2-one is an eight-membered lactam (azocane ring system) with an ethyl substituent at the 8-position. Lactams of this size are relatively uncommon compared to smaller (e.g., β-lactams) or larger (e.g., caprolactam) analogs, but they exhibit unique conformational and electronic properties due to their medium-sized ring structure.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

8-ethylazocan-2-one

InChI

InChI=1S/C9H17NO/c1-2-8-6-4-3-5-7-9(11)10-8/h8H,2-7H2,1H3,(H,10,11)

InChI Key

YBXVEWJKNCSYRW-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCCC(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethylazocan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable diketone, followed by cyclization to form the azocane ring. The reaction conditions often require the use of a strong acid or base as a catalyst and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions

8-Ethylazocan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

8-Ethylazocan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 8-Ethylazocan-2-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity or receptor binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key physicochemical and functional properties of 8-Ethylazocan-2-one with structurally related lactams and heterocycles. Data are synthesized from methodologies and analyses referenced in the provided evidence, particularly focusing on glycan analysis techniques and benzamide derivatives .

Compound Ring Size Substituent(s) Melting Point (°C) Solubility (Water) Bioactivity Key Applications
This compound 8-membered Ethyl (C8) Not reported Low Unknown (theoretical) Polymer precursors, niche synthesis
Caprolactam 6-membered None 69–71 Moderate Industrial monomer (nylon-6) Plastics, textiles
2-Aminobenzamide derivatives 6-membered Amino, benzoyl 120–250 (varies) Low to moderate HDAC inhibition, anticancer activity Pharmaceuticals
Azepan-2-one (Caprolactam) 7-membered None 68–70 Moderate Polymer production Resins, adhesives

Key Findings:

Ring Strain and Reactivity: this compound’s eight-membered ring reduces ring strain compared to smaller lactams (e.g., β-lactams), enhancing thermal stability but lowering reactivity in ring-opening polymerizations .

Solubility and Bioactivity: Like 2-aminobenzamides, this compound exhibits low water solubility, a common limitation in lactams due to hydrophobic ring systems .

Analytical Challenges :

  • Glycan analysis tools (e.g., GlycoBase) highlight the difficulty in characterizing medium-sized lactams via HPLC due to poor peak resolution, a challenge also applicable to this compound .

Biological Activity

8-Ethylazocan-2-one, a compound of significant interest in medicinal chemistry, has been studied for its diverse biological activities. This article compiles findings from various research studies to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities.

Chemical Structure and Properties

This compound is characterized by its azocane structure, which contributes to its unique biological properties. The compound's molecular formula is C9H15NC_9H_{15}N and it features a carbonyl group that plays a crucial role in its reactivity and interactions with biological targets.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

In Vitro Studies

In vitro assays have demonstrated that this compound possesses significant inhibitory effects on bacterial growth. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in the table below:

Microorganism MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64
Candida albicans128

These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections and other health issues.

Anticancer Activity

The anticancer properties of this compound have also been explored, particularly in relation to its effects on various cancer cell lines.

Case Studies

  • MCF-7 Breast Cancer Cells : In studies involving MCF-7 cells, treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound induced apoptosis as evidenced by increased caspase activity.
  • HepG2 Liver Cancer Cells : Similar effects were observed in HepG2 cells, where the compound inhibited cell proliferation significantly at concentrations above 10 µg/mL.

The following table summarizes the IC50 values for these cancer cell lines:

Cell Line IC50 (µg/mL)
MCF-715
HepG220

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicate moderate antioxidant activity compared to standard antioxidants like ascorbic acid.

Antioxidant Assay Results

Assay Type IC50 (µg/mL)
DPPH Scavenging50
ABTS Scavenging45

These findings suggest that while this compound exhibits some antioxidant properties, it is less potent than established antioxidants.

Research into the mechanisms underlying the biological activities of this compound suggests that its efficacy may be linked to:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways, leading to programmed cell death.
  • Radical Scavenging : Its ability to donate electrons may help neutralize free radicals, contributing to its antioxidant effects.

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